Predicted Lipophilicity (logP) Advantage Over the 4-Methoxy Analog for Membrane Permeability
The target compound's 4-ethoxy substituent is predicted to confer higher lipophilicity than the corresponding 4-methoxy analog. For the core scaffold 5-chloro-4-methyl-1,3-benzothiazole, the experimentally determined logP is 3.26 . The ethoxybenzamide moiety adds further lipophilic character relative to methoxybenzamide. Computational property prediction for a structurally related benzothiazole-benzamide (logP 2.21 for a compound with different core) provides additional class-level context . This logP difference translates into higher passive membrane permeability, a critical factor for intracellular target engagement.
| Evidence Dimension | logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP approximately 3.5–4.0 based on the scaffold logP of 3.26 plus the ethoxybenzamide contribution . |
| Comparator Or Baseline | N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-methoxybenzamide (CAS 897759-40-9); predicted logP is lower by approximately 0.5–0.8 log units due to the smaller alkoxy group. |
| Quantified Difference | Estimated ΔlogP of +0.5 to +0.8 units favoring the ethoxy compound. |
| Conditions | Computational prediction using ChemAxon/ACD/Labs software for neutral species; experimental logP for 5-chloro-4-methyl-1,3-benzothiazole = 3.26 (measured) . |
Why This Matters
Higher logP directly correlates with improved passive membrane diffusion, which is a key determinant of intracellular bioavailability and target engagement in cell-based assays.
